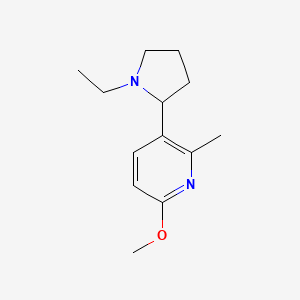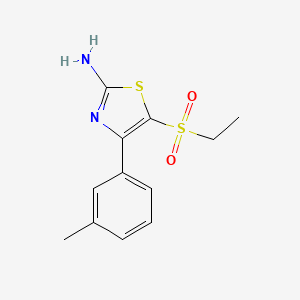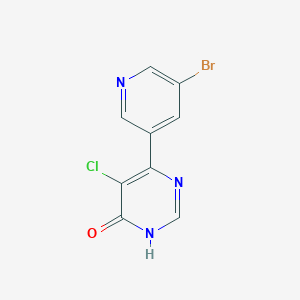
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and 5-chloropyrimidin-4-one.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states, leading to different chemical properties.
Wissenschaftliche Forschungsanwendungen
6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one.
5-Chloropyrimidin-4-one: Another precursor used in the synthesis.
3-Amino-5-bromopyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its dual halogenation (bromine and chlorine) and the presence of both pyridine and pyrimidine rings
Eigenschaften
Molekularformel |
C9H5BrClN3O |
|---|---|
Molekulargewicht |
286.51 g/mol |
IUPAC-Name |
4-(5-bromopyridin-3-yl)-5-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H5BrClN3O/c10-6-1-5(2-12-3-6)8-7(11)9(15)14-4-13-8/h1-4H,(H,13,14,15) |
InChI-Schlüssel |
CXSBVCUQZFVEJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C2=C(C(=O)NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



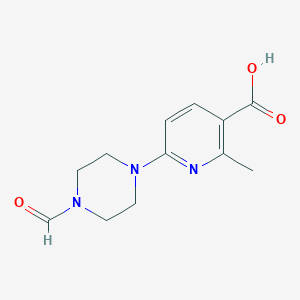
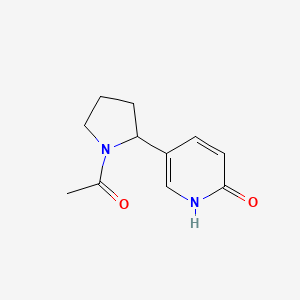
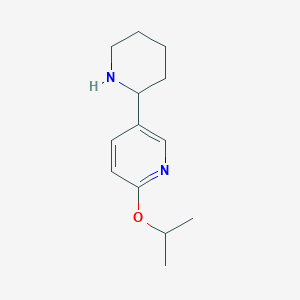
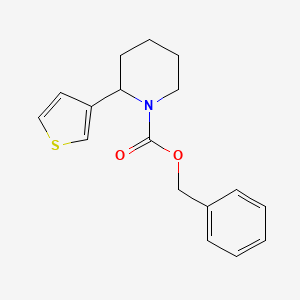

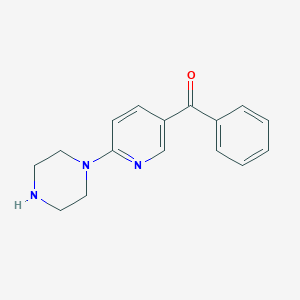
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)
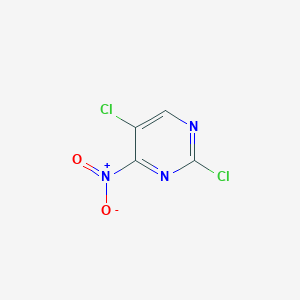
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)


